molecular formula C10H11ClF3NO B2617100 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 215798-02-0

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2617100
CAS No.: 215798-02-0
M. Wt: 253.65
InChI Key: LBWCHBSGCYRZMK-UHFFFAOYSA-N
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Description

Atomic Composition and Bonding Configuration

6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative with a trifluoromethoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₁ClF₃NO , with a molecular weight of 253.65 g/mol . The compound comprises a bicyclic tetrahydroisoquinoline core (a six-membered ring fused to a five-membered ring containing a nitrogen atom at position 1) and a trifluoromethoxy (-OCF₃) group attached to the aromatic ring at position 6. The hydrochloride salt form introduces a chloride counterion (Cl⁻), balancing the protonated nitrogen in the tetrahydroisoquinoline moiety.

The bonding configuration involves aromatic C–C bonds in the fused ring system, a single N–C bond in the tetrahydroisoquinoline structure, and an ether linkage (-O-) connecting the trifluoromethoxy group to the aromatic ring. The trifluoromethoxy group’s electron-withdrawing nature arises from the electronegative fluorine atoms, which influence the electronic properties of the molecule.

Property Value
Molecular Formula C₁₀H₁₁ClF₃NO
Molecular Weight 253.65 g/mol
SMILES FC(F)(F)OC1=CC2=C(CNCC2)C=C1.[H]Cl
InChI Key YSICEHWFFMXFAP-UHFFFAOYSA-N

Stereochemical Features and Conformational Isomerism

The tetrahydroisoquinoline scaffold exhibits conformational flexibility due to the partially saturated six-membered ring. The nitrogen atom at position 1 is sp³ hybridized, allowing rotation around the N–C bond, which contributes to potential conformational isomerism. However, the rigid bicyclic structure limits free rotation, favoring specific chair-like conformations.

The trifluoromethoxy group at position 6 introduces steric and electronic constraints. The -OCF₃ group’s bulkiness may influence the preferred conformation of the tetrahydroisoquinoline ring, potentially stabilizing certain chair-like arrangements through van der Waals interactions. Computational studies on related tetrahydroisoquinoline derivatives suggest that substituents at the 6-position can modulate the energy barriers between conformers, though explicit data for this compound are limited.

In the hydrochloride form, protonation of the nitrogen atom enhances the rigidity of the bicyclic system, reducing conformational flexibility. The ionic interaction between the protonated nitrogen and the chloride counterion further stabilizes the structure, likely favoring a single dominant conformation in solution.

Crystallographic Analysis and Solid-State Packing Behavior

While direct crystallographic data for this compound are not explicitly reported in the provided sources, insights can be drawn from structurally related compounds. For example, crystallographic studies of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile reveal that tetrahydroisoquinoline derivatives often form three-dimensional networks through hydrogen bonding and C–H⋯π interactions.

In the hydrochloride form, the protonated nitrogen and chloride counterion are expected to participate in hydrogen bonding. The trifluoromethoxy group’s electronegative fluorine atoms may engage in weak intermolecular interactions (e.g., C–F⋯H or C–F⋯Cl), contributing to the crystal packing. Hirshfeld surface analysis, a technique used to map intermolecular interactions in related compounds, would highlight contributions from H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts.

Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives

The structural features of this compound can be contrasted with other tetrahydroisoquinoline derivatives, such as:

  • 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-14-4):

    • Substituent: Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
    • Electronic Effects: The -CF₃ group is more electron-withdrawing than -OCF₃ due to the absence of the oxygen atom’s lone pairs.
    • Steric Profile: Both substituents are bulky, but -OCF₃ introduces additional oxygen-mediated interactions.
  • 5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 73075-46-4):

    • Substituents: Chlorine atoms at positions 5 and 6.
    • Reactivity: The electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution reactivity compared to the -OCF₃ group.
  • 1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4):

    • Core Structure: Unsubstituted tetrahydroisoquinoline.
    • Flexibility: Greater conformational freedom due to the absence of substituents at the 6-position.
Compound Substituent Molecular Weight (g/mol) Key Structural Difference
6-(Trifluoromethoxy)-THIQ HCl -OCF₃ 253.65 Electron-withdrawing ether group
6-(Trifluoromethyl)-THIQ HCl -CF₃ 237.65 Stronger electron-withdrawing effect
5,6-Dichloro-THIQ HCl Cl at 5 and 6 238.54 Halogen substituents for reactivity
Unsubstituted THIQ None 121.16 Fully flexible bicyclic system

The trifluoromethoxy substituent in the target compound combines moderate electron-withdrawing effects with steric bulk, distinguishing it from simpler halogenated or methylated derivatives. This substitution pattern may influence its reactivity in synthetic applications and interactions in biological systems.

Properties

IUPAC Name

6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWCHBSGCYRZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxybenzene as a starting material.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Reaction Conditions and Data

Reaction TypeReagents/ConditionsProduct/IntermediateSource
Bischler-Napieralski CyclizationPOCl₃, refluxing acetic acidDihydroisoquinoline intermediates
ReductionNaBH₄, ethanolTetrahydroisoquinolines
AcylationBenzoyl chlorides, EDCI couplingAcylated tetrahydroisoquinolines
Superbase-Induced Reactiontert-butoxide, diisopropylamine, butyllithium, oxiranePyrrolotetrahydroisoquinolines

Structural Considerations

  • Trifluoromethoxy Group : The OCF₃ substituent is electron-withdrawing, which may influence reactivity in subsequent reactions (e.g., directing electrophilic substitution).

  • Hydrochloride Salt Formation : Likely achieved by protonation of the tetrahydroisoquinoline nitrogen with HCl .

Research Findings and Challenges

  • Synthetic Flexibility : Tetrahydroisoquinolines are versatile scaffolds, with substitution patterns (e.g., methoxy, trifluoromethoxy) tunable via pre-cyclization amine or acylating agent selection .

  • Regioselectivity : Synthesis of substituted derivatives often requires careful control of reaction conditions to achieve desired regioselectivity (e.g., directing groups in nucleophilic aromatic substitution).

  • Analytical Data : LC-MS is commonly used to characterize tetrahydroisoquinoline derivatives (e.g., retention times and molecular ion peaks) .

Scientific Research Applications

Pharmaceutical Applications

Drug Development
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethoxy group enhances the compound's pharmacological properties, making it suitable for developing drugs that modulate neurotransmitter systems.

Case Study: Neurotransmitter Modulation
Research has shown that derivatives of tetrahydroisoquinolines exhibit significant activity at dopamine receptors. For instance, a study highlighted that specific derivatives could act as biased agonists at D2 dopamine receptors, which may have implications for treating conditions like schizophrenia and Parkinson's disease .

Neuroscience Research

Mechanisms of Action
this compound is utilized in studies exploring neurotransmitter mechanisms. Its ability to influence neurotransmitter pathways aids researchers in understanding brain function and the potential development of treatments for mental health conditions.

Table: Neuropharmacological Effects

CompoundTarget ReceptorEffectReference
THIQ16D2 DopamineBiased Agonism
I23AntimicrobialEC50 14 μM against Pythium recalcitrans

Analytical Chemistry

Detection and Quantification
In analytical chemistry, this compound is employed to detect and quantify isoquinoline derivatives. Its structural characteristics allow for enhanced accuracy in chemical analyses, making it a valuable tool in laboratories.

Methodology
Techniques such as high-performance liquid chromatography (HPLC) have been utilized to analyze the presence of this compound in various samples. The specificity provided by the trifluoromethoxy group aids in distinguishing it from other similar compounds.

Biochemical Studies

Enzyme Interactions
The compound plays a role in investigating enzyme interactions, contributing to the development of enzyme inhibitors. This application is particularly relevant in therapeutic contexts where modulation of enzyme activity is desired.

Example: Enzyme Inhibition Studies
Research has demonstrated the potential of tetrahydroisoquinoline derivatives to inhibit specific enzymes involved in metabolic pathways associated with diseases like cancer and diabetes .

Material Science

Novel Materials Development
Researchers are exploring the potential of this compound in creating novel materials with specific electronic properties. This application could lead to advancements in electronic devices and materials engineering.

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 6-position substituent significantly influences molecular weight, lipophilicity, and solubility. Key analogs and their properties are summarized below:

Compound Name Substituent (6-position) Molecular Formula Molecular Weight (g/mol) Key Properties
6-Trifluoromethyl-THIQ·HCl -CF₃ C₁₀H₁₁ClF₃N 237.65 High lipophilicity due to -CF₃ group
6-Methoxy-THIQ·HCl -OCH₃ C₁₀H₁₄ClNO 199.68 Moderate polarity; improved solubility
6-Chloro-THIQ·HCl -Cl C₉H₁₀ClN·HCl 204.10 Increased density; potential reactivity
6-Bromo-THIQ·HCl -Br C₉H₁₁BrClN 248.55 Higher molecular weight; halogen bonding
6-(2-Methoxyethoxy)-THIQ·HCl -OCH₂CH₂OCH₃ C₁₂H₁₇NO₂·HCl 263.73 Enhanced solubility via ether chain

Key Observations :

  • Electron-Withdrawing Groups : The -CF₃ group (in 6-Trifluoromethyl-THIQ·HCl) increases lipophilicity, which may enhance blood-brain barrier permeability compared to -OCH₃ or -Cl .
  • Ether Chains : 6-(2-Methoxyethoxy)-THIQ·HCl (CID 69178897) demonstrates how extended oxygen-containing chains improve aqueous solubility, a critical factor for drug formulation .

Pharmacological Activity of Selected Analogs

While direct data for 6-TFMO-THIQ·HCl are unavailable, analogs with similar scaffolds exhibit diverse biological activities:

1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl
  • Activity : Demonstrated potent analgesic and anti-inflammatory effects in preclinical models, surpassing metamizole sodium and diclofenac in efficacy .
  • Mechanism: Likely involves modulation of inflammatory pathways (e.g., COX inhibition) due to the dimethylaminophenyl and dimethoxy groups .
6,7-Dimethoxy-THIQ·HCl
  • Applications : Widely used as a synthetic intermediate. Neutralization of its hydrochloride salt yields the free base for further functionalization .
Norlaudanosine Hydrochloride (6,7-Dimethoxy-THIQ Derivative)

Structural Similarity and Commercial Availability

  • 6-Methoxy-THIQ·HCl (CAS 57196-62-0): A close analog with a similarity score of 0.94 to 6-TFMO-THIQ·HCl, commercially available as a pharmaceutical intermediate .
  • 6-Trifluoromethyl-THIQ·HCl (CAS 215798-14-4): Marketed by Conier Chem & Pharma Limited, highlighting industrial relevance .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, with trifluoromethoxy group introduction requiring anhydrous conditions. For example, THF and triethylamine (Et3_3N) are often used as solvents and bases to stabilize intermediates . Post-synthesis, purity is validated using HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity. Impurities such as residual solvents or unreacted precursors are monitored via GC-MS .

Q. How should this compound be stored to maintain stability for long-term studies?

  • Methodology : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethoxy group. Lyophilized samples in amber vials minimize photodegradation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life, with periodic NMR checks for degradation products like quinoline derivatives .

Q. What analytical techniques are critical for characterizing this compound in drug discovery workflows?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 19F^{19}\text{F} NMR confirm substituent positions and fluorine environment.
  • LC-MS : Quantifies isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}) and detects trace impurities.
  • X-ray crystallography (if crystalline): Resolves stereochemical ambiguity, critical for receptor-binding studies .

Advanced Research Questions

Q. How can conflicting data on the compound’s reactivity under physiological pH be resolved?

  • Methodology : Contradictions arise from trifluoromethoxy group lability in basic media. Design pH-dependent stability assays using buffered solutions (pH 4–9) and monitor degradation via UV-Vis or LC-MS. For instance, notes instability above pH 7, suggesting pre-formulation strategies (e.g., prodrugs) for in vivo applications . Compare kinetic data across studies to identify outliers caused by impurities or solvent interactions .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) during ring closure. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. highlights diastereomer separation challenges, recommending recrystallization in polar solvents (e.g., ethanol/water) .

Q. How do substituent effects (e.g., trifluoromethoxy vs. methyl) influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology : Synthesize analogs (e.g., 6-methyl or 6-fluoro derivatives) and compare binding affinities via radioligand assays or surface plasmon resonance (SPR). Molecular docking simulations (e.g., AutoDock Vina) model interactions with target receptors like adrenergic or serotonin transporters. suggests trifluoromethoxy enhances metabolic stability over methyl groups in quinoline derivatives .

Q. What experimental designs mitigate side reactions during large-scale synthesis?

  • Methodology : Implement flow chemistry to control exothermic steps (e.g., trifluoromethylation) and reduce byproducts. Process analytical technology (PAT) tools like inline FTIR monitor reaction progression. For example, notes that prolonged stirring in THF increases dimerization; optimizing residence time and temperature minimizes this .

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